Hautriwaic Acid
Description
Overview of Diterpenoid Natural Products in Contemporary Chemical Biology and Drug Discovery
Diterpenoid natural products are a significant focus in modern chemical biology and drug discovery due to their diverse structures and potent biological activities nih.govresearchgate.net. These compounds have demonstrated potential in various therapeutic areas, including anti-inflammatory, cytotoxic, antimicrobial, and antinociceptive applications nih.govmdpi.commedcraveonline.comnih.gov. The exploration of diterpenoids involves sophisticated isolation techniques, structural elucidation using spectroscopic methods, and rigorous biological evaluation through in vitro and in vivo assays mdpi.comnih.govacs.org. The ongoing discovery of new diterpenoids and the characterization of their biological profiles underscore their importance as a valuable source for identifying novel drug candidates medcraveonline.comacs.org.
Historical Perspective on the Isolation and Initial Characterization of Hautriwaic Acid
This compound is an ent-clerodane diterpene that has been isolated from several plant sources, including Dodonaea viscosa Jacq. (Sapindaceae) and Eremocarpus setigerus (Hook.) Benth. (Euphorbiaceae) nih.govmdpi.com. Dodonaea viscosa, in particular, has a history of traditional use for treating various ailments, including inflammation and rheumatism nih.govresearchgate.net. Early phytochemical investigations of D. viscosa indicated the presence of terpenoid compounds nih.govresearchgate.net. The isolation and characterization of this compound from D. viscosa involved chromatographic purification techniques nih.govresearchgate.net. Structural elucidation was performed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR spectroscopy, which provided data consistent with the ent-clerodane diterpene structure nih.govresearchgate.net.
Significance of this compound within the Clerodane Diterpenoid Class for Bioactive Compound Research
This compound holds significance within the clerodane diterpenoid class due to its demonstrated biological activities, particularly its anti-inflammatory and antinociceptive properties nih.govmdpi.comchemfaces.com. While many clerodane diterpenoids exhibit a range of bioactivities, the specific profile of this compound, including its effects on inflammatory mediators and ion channels, makes it a notable subject of research nih.govnih.gov. Its isolation from traditionally used medicinal plants like Dodonaea viscosa further highlights the potential of ethnopharmacology in guiding the discovery of bioactive natural products mdpi.comnih.gov. Research into this compound contributes to the broader understanding of the structure-activity relationships within the clerodane class and their potential as scaffolds for the development of new therapeutic agents nih.govrsc.org.
Detailed Research Findings on this compound
Research on this compound has primarily focused on its anti-inflammatory and antinociceptive activities, supported by both in vitro and in vivo studies. These investigations have provided insights into its potential mechanisms of action and therapeutic applications.
Anti-inflammatory Activity and Mechanisms
This compound has shown significant anti-inflammatory activity in various experimental models. Studies using the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mice ear edema model have demonstrated that this compound can reduce inflammation effectively nih.govchemfaces.comnih.gov. For instance, in one study, this compound exhibited dose-dependent inhibition of edema in this model nih.govnih.gov. At doses of 0.25, 0.5, and 1.0 mg/ear, it showed inhibition percentages of 60.2%, 70.2%, and 87.1%, respectively nih.govnih.gov. The dichloromethane (B109758) extract of D. viscosa, from which this compound was isolated, also displayed a high percentage of inhibition (97.8%) at 3 mg/kg chemfaces.comnih.gov.
Further research using a kaolin/carrageenan-induced monoarthritis model in mice evaluated the antiarthritic activity of this compound nih.govbiocrick.com. Oral administration of this compound at doses of 5, 10, and 20 mg/kg for 10 days resulted in a decrease in knee inflammation nih.govbiocrick.com. This effect was comparable to that observed with the reference drugs methotrexate (B535133) and diclofenac (B195802) nih.govbiocrick.com. Mechanistically, this compound treatment led to significantly lower concentrations of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α), in the joint compared to the control group chemfaces.comnih.gov. Additionally, this compound increased the concentration of the anti-inflammatory cytokine interleukin-10 (IL-10) chemfaces.comnih.gov. These findings suggest that this compound may exert its anti-inflammatory effects, at least in part, by modulating the balance of pro- and anti-inflammatory cytokines chemfaces.comnih.gov.
This compound has also been suggested to act as an immunomodulator of the inflammatory response, potentially by diminishing joint edema induced by carrageenan nih.govbiocrick.com.
Antinociceptive Activity and Ion Channel Modulation
Beyond its anti-inflammatory effects, this compound has demonstrated antinociceptive (pain-reducing) activity. Research has explored its interaction with voltage-gated ion channels, which are crucial in pain signaling nih.govacs.org.
Studies have shown that this compound can inhibit tetrodotoxin-sensitive (TTX-sensitive) voltage-dependent sodium channels in small diameter dorsal root ganglion (DRG) neurons nih.govacs.org. These neurons are involved in transmitting pain signals nih.govacs.org. The inhibition was specific to sodium channels and was not observed for calcium or potassium channels nih.govacs.org. This suggests that this compound may reduce pain by blocking these specific sodium channels, thereby interfering with the transmission of pain signals nih.govacs.org.
In preclinical rat models of chronic pain, including HIV-induced sensory neuropathy, this compound has shown potential in reversing chronic pain behavior nih.gov. This observed antinociceptive effect in in vivo models further supports the potential of this compound as a non-opioid strategy for pain management nih.gov.
Other Reported Biological Activities
While anti-inflammatory and antinociceptive activities are the most prominent, other biological activities of this compound have been reported.
Hepatoprotective activity has been suggested for this compound present in the methanolic extract and its fractions from Dodonaea viscosa chemfaces.combiocrick.com. In vivo experiments using a carbon tetrachloride (CCl4)-induced liver injury model indicated that the methanolic extract and its ethyl acetate (B1210297) and aqueous fractions could reduce elevated serum enzyme levels (ALT, AST, and ALP) and decrease the damaged area in liver tissue chemfaces.combiocrick.com. These effects were comparable to or better than the positive control silymarin (B1681676) chemfaces.combiocrick.com. HPLC fingerprinting suggested that this compound contributed to this hepatoprotective activity chemfaces.combiocrick.com.
Moderate antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli has also been characterized nih.gov. This finding, although described as moderate, adds to the spectrum of biological activities associated with this compound nih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h4,8,11-12,14,17,21H,3,5-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKSUFCCGLWIMC-SIKIZQCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904213 | |
| Record name | Hautriwaic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18411-75-1 | |
| Record name | (4aR,5S,6R,8aS)-5-[2-(3-Furanyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-8a-(hydroxymethyl)-5,6-dimethyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18411-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hautriwaic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence, Phytochemical Profiling, and Isolation Methodologies
Botanical Sources and Geographic Distribution of Hautriwaic Acid-Producing Species
This compound has been identified in a limited number of plant species across different families.
Eremocarpus setigerus (Hook.) Benth. (Euphorbiaceae) as a Primary Source
Eremocarpus setigerus, also known as Croton setigerus, is recognized as a source of this compound. mdpi.comresearchgate.netacs.orgfrontiersin.orgnih.govnih.gov This plant belongs to the Euphorbiaceae family. mdpi.comresearchgate.netacs.orgnih.gov
Dodonaea viscosa Jacq. (Sapindaceae) Populations and Chemosystematics
Dodonaea viscosa Jacq. (Sapindaceae) is another significant source of this compound. mdpi.comnih.govtargetmol.comchemfaces.combiocrick.comresearchgate.netnih.gov This medicinal plant is traditionally used for various ailments. mdpi.comnih.gov Studies on Dodonaea viscosa populations, such as those in Kenya, have utilized LC-MS based metabolomics to understand phytochemical variability and its relation to chemosystematics. nih.govresearchgate.netmdpi.comnih.govresearchgate.net Research on Kenyan populations of D. viscosa var. angustifolia from different geographical regions (Nanyuki, Machakos, Nairobi, and Narok) and D. viscosa var. viscosa from the coastal region (Gazi) have been analyzed using this approach. nih.govresearchgate.netmdpi.comnih.gov These studies have shown that the metabolite profiles can be influenced by geo-environmental conditions. nih.gov
Other Documented Plant Genera: Croton and Salvia Species
This compound has also been reported in other plant genera, including Croton and Salvia. From the genus Croton, Croton californicus has been identified as a source of this compound. researchgate.netacs.orgnih.gov Within the genus Salvia, this compound has been reported as a constituent of Salvia wagneriana and the hybrid Salvia x jamensis. biorxiv.orgresearchgate.netnih.govulysseus.eu Research into the biosynthesis of furanoclerodanes in Salvia species, such as Salvia splendens and Salvia divinorum, suggests that this compound may be an intermediate in the biosynthesis of these compounds. biorxiv.orgresearchgate.netjic.ac.uk
Here is a table summarizing the botanical sources of this compound:
| Botanical Source | Family |
| Eremocarpus setigerus (Hook.) Benth. | Euphorbiaceae |
| Dodonaea viscosa Jacq. | Sapindaceae |
| Croton californicus | Euphorbiaceae |
| Salvia wagneriana | Lamiaceae |
| Salvia x jamensis | Lamiaceae |
| Baccharis calvescens | Asteraceae |
| Baccharis linearifolia | Asteraceae |
Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification
The isolation and purification of this compound from plant extracts involve various chromatographic and spectroscopic techniques.
Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics and Compound Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used in the study of natural products, including this compound. nih.govresearchgate.netmdpi.comnih.govresearchgate.netmdpi.com LC-MS-based metabolomics has been applied to analyze the phytochemical variability in Dodonaea viscosa populations and to identify discriminant compounds. nih.govresearchgate.netmdpi.comnih.govresearchgate.net This technique allows for the separation of compounds in a mixture by liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer. mdpi.com LC-MS analyses have been used to determine the presence and relative abundance of compounds like this compound lactone in different plant populations. nih.govresearchgate.netnih.gov
Strategies for Obtaining Pure this compound from Crude Extracts
Obtaining pure this compound from crude plant extracts typically involves a series of extraction, fractionation, and purification steps using various chromatographic techniques. Traditional extraction methods often utilize organic solvents of varying polarities. tandfonline.comnih.gov For instance, methanol, ethyl acetate (B1210297), and hexane (B92381) have been used for the extraction of compounds from Dodonaea viscosa. tandfonline.comnih.gov
Chromatographic techniques commonly employed for the separation and purification of natural products include thin layer chromatography (TLC), column chromatography (CC), and preparative TLC. tandfonline.com Silica gel is a common stationary phase used in column chromatography. tandfonline.com Different solvent systems are used as the mobile phase, with the polarity of the mobile phase being adjusted to achieve separation of compounds based on their interaction with the stationary phase. tandfonline.comchemrevise.org
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR, including 2D NMR experiments like COSY, TOCSY, HSQC, and HMBC) are crucial for the structural elucidation and identification of isolated compounds like this compound. researchgate.netnih.govtandfonline.comchemrevise.orgresearchgate.net Comparison of spectroscopic data with previously reported data is a standard method for confirming the identity of known compounds. nih.gov Recrystallization can also be used as a final step to obtain pure crystalline compounds. nih.gov
Structural Elucidation and Stereochemical Characterization
Advanced Spectroscopic Methods for Structural Assignment
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in the structural elucidation of natural products like Hautriwaic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity
NMR spectroscopy is a powerful technique used to determine the carbon skeleton and proton connectivity of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, the types of protons and their neighboring environments can be identified. The ¹³C NMR spectrum provides information about the different carbon atoms present in the molecule, including their hybridization and functional group attachments. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, provide crucial correlation data that help connect different parts of the molecule, allowing for the mapping of the carbon framework and the assignment of proton and carbon signals. researchgate.nettjnpr.orguoa.gr For clerodane diterpenes, including this compound, characteristic chemical shifts in the ¹³C NMR spectrum, particularly for methyl groups like C-17, C-19, and C-20, can provide insights into the stereochemistry of the ring fusion and the relative configuration of substituents. scielo.br For instance, the chemical shift of C-19 has been used to deduce the cis stereochemistry at the junction of rings A and B in cis-clerodane diterpenes. scielo.br Similarly, the chemical shift of C-20 can indicate the cis or trans configuration between the methyl groups at C-17 and C-20. scielo.br
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at specific frequencies, resulting in characteristic absorption bands in the IR spectrum. nih.govyoutube.com For this compound, IR spectroscopy can reveal the presence of key functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and olefinic double bonds (C=C stretch). researchgate.netacs.org These absorption bands provide initial clues about the types of atoms and bonds present in the molecule, complementing the information obtained from NMR and mass spectrometry.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a technique that provides precise information about the molecular weight of a compound, allowing for the determination of its elemental composition and molecular formula. researchgate.netnih.gov HRMS measures the mass-to-charge ratio (m/z) of ions with high accuracy, which is essential for distinguishing between compounds with very similar nominal masses. Additionally, mass spectrometry can provide fragmentation data, where the molecule is broken down into smaller ions, yielding a fragmentation pattern that can be used to deduce structural information. researchgate.netnih.govscispace.com For this compound, HRMS confirms its molecular formula, C₂₀H₂₈O₄, by providing an accurate measurement of its molecular ion peak. nih.gov Analysis of the fragmentation pattern can further support the proposed structure by indicating the presence of specific substructures.
Determination of Relative and Absolute Stereochemistry of the ent-Clerodane Core
This compound possesses an ent-clerodane core, which is a type of bicyclic diterpenoid skeleton. mdpi.comresearchgate.net The stereochemistry of this core, including the configuration at the ring fusion (typically C-5 and C-10) and the stereocenters within the rings and side chains, is crucial for defining the molecule's three-dimensional structure. The relative stereochemistry can be determined through detailed analysis of NMR data, particularly coupling constants and NOESY correlations. NOESY experiments reveal spatial proximities between protons, allowing for the assignment of relative configurations. researchgate.net For clerodane diterpenes, the stereochemistry at the A-B ring junction can be cis or trans, which is reflected in the chemical shifts of certain carbons, such as C-19. scielo.br The absolute stereochemistry, which describes the spatial arrangement of atoms in a molecule, is typically determined by methods such as X-ray crystallography (if a crystalline sample can be obtained) or by comparing optical rotation data with known compounds of established absolute configuration. researchgate.net For ent-clerodanes, the "ent" prefix indicates that the compound is the enantiomer of the "normal" clerodane skeleton. mdpi.com Studies on related clerodane diterpenes have utilized ROESY experiments to determine the relative stereochemistry of the decalin system, indicating trans-orientation of the two six-membered rings in some cases. researchgate.net
Chemoinformatic Analysis and Structural Homology with Other Diterpenoids
Chemoinformatic analysis involves the use of computational tools to analyze chemical data, including structural information. This can involve comparing the structure of this compound to databases of known compounds to identify structural homologs and analyze common substructures. This compound belongs to the clerodane class of diterpenoids, which are characterized by a specific bicyclic core structure. mdpi.com Clerodanes are found in a variety of plant species and exhibit diverse biological activities. mdpi.com Structural homology analysis can reveal similarities in the carbon skeleton and functional group arrangement between this compound and other clerodane or related diterpenoids. This comparison can provide insights into potential biosynthetic pathways and structure-activity relationships within this class of natural products. mdpi.com For example, studies have highlighted the structural characteristics of clerodanes, including the oxidation patterns at carbons 12 to 16, which often involve furan (B31954), lactone, or diene moieties, contributing to their structural diversity. mdpi.com The biosynthesis of clerodanes in plants typically involves the cyclization of geranylgeranyl pyrophosphate. mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12310372 |
| Geranylgeranyl pyrophosphate | 5281060 |
| Hardwickiic acid | 162137 |
| Floridiolic acid | 101668658 |
| 2-oxokolavenic acid | 12303677 |
| (-)-Hardwickiic acid | 162137 |
| Casearin B | 6436435 |
| Casearin G | 11936520 |
| Stictic acid | 165200 |
| Neocleroda-3,13-diene-15,16-olide-18-oic acid | Not found in PubChem with this exact name, likely a specific isomer or derivative. |
| 15,16-epoxy-19-hydroxy-1,3,13(16),14-clerodatetraen-18-oic acid | Not found in PubChem with this exact name, likely a specific isomer or derivative. |
| 15-hydroxy-3-cleroden-2-one | Not found in PubChem with this exact name, likely a specific isomer or derivative. |
Data Tables
While specific, comprehensive spectroscopic data tables (e.g., full NMR peak lists with assignments) for this compound were not consistently available across the search results in a format suitable for direct inclusion as interactive tables without manual extraction and formatting, the text provides examples of how spectroscopic data, particularly NMR chemical shifts, are used for structural and stereochemical assignments.
For example, the use of ¹³C NMR chemical shifts for determining the stereochemistry of the clerodane core can be illustrated conceptually:
| Carbon Position | Chemical Shift (δC) | Stereochemical Implication (Example) | Source |
| C-19 | ~32 ppm | Indicative of cis A-B ring junction | scielo.br |
| C-19 | ~19 ppm | Indicative of trans A-B ring junction | scielo.br |
| C-20 | ~18 ppm | Indicative of cis C17-C20 configuration | scielo.br |
| C-20 | ~26 ppm | Indicative of trans C17-C20 configuration | scielo.br |
Note: These values are approximate and illustrative, based on comparisons with related clerodanes as discussed in the provided sources.
Further detailed spectroscopic data would typically be presented in research articles focusing specifically on the isolation and characterization of this compound, often in supplementary materials or detailed experimental sections.
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of the Furanoclerodane Diterpenoid Biosynthetic Cascade
Research, particularly in Salvia species, has shed light on the enzymatic cascade leading to furanoclerodane diterpenoids, including hautriwaic acid. jic.ac.uknih.govbiorxiv.orgresearchgate.net This cascade involves the sequential action of different enzyme classes, starting from the common diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.govfrontiersin.orgacs.orgmdpi.com The pathway involves initial cyclization reactions followed by oxidative modifications catalyzed by cytochrome P450 enzymes. jic.ac.uknih.govnih.govfrontiersin.orgnih.govnih.gov
Identification of Precursor Molecules: Kolavenol (B1673748), Annonene, and Hardwickiic Acid
Key intermediate molecules in the biosynthesis of this compound have been identified as kolavenol, annonene, and hardwickiic acid. jic.ac.ukbiorxiv.orgresearchgate.netresearchgate.netablesci.compatsnap.com Studies in Salvia splendens have shown a consecutive conversion of kolavenol into annonene, then hardwickiic acid, and finally this compound, catalyzed by specific cytochrome P450 enzymes. jic.ac.ukbiorxiv.orgresearchgate.netresearchgate.netablesci.compatsnap.com Kolavenol itself is derived from geranylgeranyl diphosphate (GGPP) through the action of diterpene synthases. acs.orgmdpi.comencyclopedia.pub
Characterization of Key Enzymatic Transformations
The conversion of precursor molecules into this compound involves several key enzymatic transformations mediated by distinct classes of enzymes. jic.ac.ukresearchgate.netfrontiersin.orgnih.govnih.gov
Role of Diterpene Synthases (diTPSs) in Initial Cyclization
Diterpene synthases (diTPSs) play a crucial role in the initial steps of diterpenoid biosynthesis by catalyzing the cyclization of the linear precursor GGPP into various cyclic diterpene scaffolds. nih.govfrontiersin.orgacs.orgoup.comacs.org In the context of furanoclerodane biosynthesis, a class II diTPS with kolavenyl diphosphate synthase (KPS) activity is involved in the formation of (-)-kolavenyl diphosphate from GGPP. mdpi.comencyclopedia.pubbiorxiv.orgnih.gov This is followed by the action of class I diTPSs that dephosphorylate kolavenyl diphosphate to yield kolavenol. acs.orgmdpi.comencyclopedia.pub
Functional Analysis of Cytochrome P450 Enzymes (CYP728D Family)
Cytochrome P450 monooxygenases (P450s) are critical for the oxidative tailoring of diterpene skeletons, introducing structural diversity. nih.govnih.govnih.govsjtu.edu.cn In the biosynthesis of furanoclerodanes, including this compound, specific members of the CYP728D family have been identified as key catalysts. jic.ac.ukresearchgate.netnih.govresearchgate.net These enzymes are responsible for the sequential oxidation steps that convert kolavenol through annonene and hardwickiic acid to this compound. jic.ac.ukbiorxiv.orgresearchgate.netresearchgate.netablesci.compatsnap.com
Identification and Activity of this compound Synthase (SsHTAS)
A specific cytochrome P450 enzyme, designated as this compound Synthase (SsHTAS), has been identified in Salvia splendens as being responsible for the final step in this compound biosynthesis. researchgate.netnih.gov This enzyme catalyzes the conversion of hardwickiic acid to this compound. researchgate.netnih.gov Experimental evidence, such as co-expression studies in yeast and LC-MS analysis, has confirmed the activity of SsHTAS in producing this compound from hardwickiic acid. researchgate.netnih.gov
Below is a representation of the enzymatic conversion catalyzed by SsHTAS:
| Substrate | Enzyme | Product |
| Hardwickiic Acid | SsHTAS | This compound |
This data is suitable for presentation in an interactive table format, allowing users to filter or sort by substrate, enzyme, or product.
Investigation of Annonene Synthase (SsANS) and Hardwickiic Acid Synthase (SsHDAS)
Prior to the formation of this compound, kolavenol is sequentially converted to annonene and then hardwickiic acid by specific cytochrome P450 enzymes. jic.ac.ukbiorxiv.orgresearchgate.netresearchgate.netablesci.compatsnap.com Annonene Synthase (SsANS) catalyzes the conversion of kolavenol to annonene. researchgate.netnih.gov Subsequently, Hardwickiic Acid Synthase (SsHDAS) acts on annonene to produce hardwickiic acid. researchgate.netnih.gov Both SsANS and SsHDAS have been characterized as cytochrome P450 enzymes, and their activities have been demonstrated through in vivo and in vitro assays. researchgate.netnih.gov These enzymes, along with SsHTAS, are often found in close genetic proximity, suggesting their coordinated action in the furanoclerodane pathway. researchgate.netnih.govbiorxiv.org
The sequential enzymatic conversions can be summarized as follows:
| Substrate | Enzyme | Product |
| Kolavenol | SsANS | Annonene |
| Annonene | SsHDAS | Hardwickiic Acid |
This data is also suitable for presentation in an interactive table format.
Molecular Genetics of Biosynthetic Enzymes
Understanding the genetic basis of this compound biosynthesis involves examining the genes encoding the relevant enzymes, their expression patterns, and their evolutionary history.
Gene Co-expression Networks and Transcriptomic Analysis in Salvia Species
Gene discovery efforts in Salvia species, such as Salvia splendens and Salvia miltiorrhiza, have utilized transcriptomic data and gene co-expression analysis to identify candidate genes involved in specialized metabolism, including diterpenoid biosynthesis biorxiv.orgresearchgate.netjic.ac.ukoup.com. The principle behind this approach is that genes involved in the same metabolic pathway are often co-expressed biorxiv.orgresearchgate.net.
In S. splendens, a combination of self-organizing maps and mutual rank analysis of RNA-seq co-expression data was instrumental in identifying the cytochrome P450 enzymes responsible for converting kolavenol to downstream products like annonene, hardwickiic acid, and this compound biorxiv.orgresearchgate.netjic.ac.uk. This analysis helped prioritize candidate genes for functional characterization researchgate.net.
Transcriptomic analysis in Salvia miltiorrhiza has also led to the genome-wide identification and characterization of genes involved in terpenoid biosynthesis, revealing the complexity of these pathways and the presence of multiple gene members for key enzymes with differing expression patterns oup.com. Differential gene expression analysis has also been applied in Salvia divinorum to identify genes potentially involved in salvinorin A biosynthesis, a related furanoclerodane nih.gov.
Evolutionary Trajectories of Biosynthetic Genes, Including Gene Duplication Events
Investigations into the evolutionary origins of the furanoclerodane pathway in Salvia species have revealed insights into the mechanisms driving the diversification of specialized metabolism in plants. Studies comparing Salvia splendens and Salvia divinorum suggest a common evolutionary origin for the furanoclerodane pathway in these species biorxiv.orgjic.ac.ukbiorxiv.org.
The evolution of this pathway appears to involve the recruitment and neofunctionalization of genes encoding enzymes from other terpenoid biosynthetic pathways biorxiv.orgresearchgate.netbiorxiv.org. For instance, the class II and class I diterpene synthases in the clerodane pathway in Lamiaceae are thought to have been recruited from gibberellin and abietane (B96969) biosynthetic pathways biorxiv.orgresearchgate.net.
Gene duplication events have played a significant role in the evolution of specific enzyme activities within the furanoclerodane pathway biorxiv.orgjic.ac.ukbiorxiv.orgcolab.wspatsnap.com. For example, the gene encoding annonene synthase in S. splendens is tandemly arrayed with the gene encoding hardwickiic acid synthase, likely a result of a gene duplication event researchgate.net. The encoded proteins share high sequence similarity, indicating their evolutionary relationship researchgate.net. This gene duplication and subsequent functional divergence have contributed to the complexity and diversity of diterpenoid structures found in Salvia species.
Biotechnological Platforms for Reconstituting and Engineering this compound Biosynthesis
The elucidation of the this compound biosynthetic pathway and the identification of the involved genes and enzymes pave the way for biotechnological applications aimed at reconstituting the pathway in heterologous hosts and engineering it for enhanced production.
Heterologous Expression Systems for Biosynthesis Pathway Elucidation and Production
Heterologous expression systems are valuable tools for both elucidating biosynthetic pathways and producing natural products. By introducing the genes encoding the enzymes of a specific pathway into a suitable host organism, researchers can reconstitute the pathway and study the function of individual enzymes or the entire pathway in a controlled environment google.commdpi.comnih.govnih.gov.
In the context of this compound biosynthesis, heterologous expression in yeast has been used to functionally characterize the cytochrome P450 enzymes involved in the conversion of kolavenol researchgate.net. Co-expression of the genes encoding these enzymes with the upstream diterpene synthases in yeast allowed for the production and identification of intermediates and the final product, this compound researchgate.net.
Model organisms such as Escherichia coli and Saccharomyces cerevisiae (yeast) are commonly used as heterologous hosts for the production of various natural products due to their genetic tractability and established fermentation technologies mdpi.comfrontiersin.orgmdpi.com. While direct examples of high-yield this compound production in these hosts were not specifically detailed in the search results, the successful reconstitution of parts of the pathway in yeast demonstrates the potential for using such systems for both research and potential future production.
Metabolic Engineering Strategies for Enhanced Compound Yield in Model Organisms
Metabolic engineering involves the targeted modification of cellular pathways in host organisms to improve the production of desired compounds mdpi.comnih.govnih.gov. This can involve increasing the supply of precursors, optimizing enzyme activity, reducing the production of byproducts, or enhancing the tolerance of the host to the produced compound frontiersin.orgnih.govnih.gov.
For enhancing this compound yield in model organisms, metabolic engineering strategies could include:
Increasing the flux through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to increase the supply of the precursor GGPP oup.com.
Optimizing the expression levels and localization of the introduced Salvia diterpene synthases (KPS and KLS) and cytochrome P450 enzymes (ANS, HDAS, HTAS) to ensure efficient conversion of intermediates biorxiv.orgresearchgate.netresearchgate.net.
Eliminating or downregulating competing pathways that divert precursors or intermediates away from this compound biosynthesis frontiersin.orgnih.gov.
Engineering the host organism to improve its tolerance to this compound, which might be necessary if the compound is toxic at high concentrations.
While specific metabolic engineering strategies for this compound were not extensively detailed in the search results, the principles applied to the production of other natural products in model organisms like yeast and E. coli are directly applicable frontiersin.orgmdpi.comnih.govnih.gov. These include rational design for reallocating metabolic flux and genetic manipulation techniques to optimize pathways nih.govnih.gov.
Here is a table summarizing the key enzymes and intermediates discussed in the this compound biosynthetic pathway:
| Compound Name | Role in Pathway |
| Geranylgeranyl diphosphate (GGPP) | Initial acyclic precursor |
| Kolavenyl diphosphate (KPP) | Intermediate after cyclization by KPS |
| Kolavenol | Intermediate after cyclization by KLS |
| Annonene | Intermediate after modification by ANS |
| Hardwickiic acid | Intermediate after modification by HDAS |
| This compound | Final product |
Here is a table summarizing the enzymes involved in the biosynthesis of this compound:
| Enzyme Name | Catalyzed Reaction | Enzyme Class |
| Kolavenyl diphosphate synthase (KPS) | Cyclization of GGPP to KPP | Class II diTPS |
| Kolavenol synthase (KLS) | Cyclization and rearrangement of KPP to kolavenol | Class I diTPS |
| Annonene synthase (ANS) | Modification of kolavenol to annonene | Cytochrome P450 |
| Hardwickiic acid synthase (HDAS) | Modification of annonene to hardwickiic acid | Cytochrome P450 |
| This compound synthase (HTAS) | Modification of hardwickiic acid to this compound | Cytochrome P450 |
Synthetic Organic Chemistry Approaches
Total Synthesis Strategies for Hautriwaic Acid
Total synthesis aims to construct the target molecule from simple, commercially available starting materials through a sequence of controlled chemical reactions. For a molecule with the complexity of this compound, this involves careful planning, particularly in terms of retrosynthetic analysis and the application of stereoselective methodologies.
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic analysis is a powerful technique used in organic synthesis planning. It involves working backward from the target molecule to simpler precursors by identifying strategic bond disconnections and functional group interconversions (FGIs). wikipedia.org The goal is to break down the complex structure into readily available starting materials through a series of hypothetical reverse reactions called transforms. wikipedia.org
For this compound, a retrosynthetic analysis would consider disconnections that simplify the polycyclic core and allow for the stereocontrolled introduction of the furan (B31954) ring, the carboxylic acid, and the methyl and hydroxymethyl groups. Strategic bond disconnections might target the bonds connecting the furan ethyl side chain to the decalin core, or bonds within the decalin system itself to open up rings and simplify the synthetic challenge. Identifying key functional groups that can be manipulated or serve as handles for further transformations is also crucial in this stage. The choice of disconnections is guided by known reliable synthetic reactions that can perform the corresponding forward transformations with high efficiency and selectivity. wikipedia.orgyoutube.com
Stereoselective Reaction Methodologies for Complex Chiral Centers
This compound possesses multiple chiral centers, and controlling the relative and absolute stereochemistry at these positions is paramount for synthesizing the natural product. Stereoselective reactions are chemical transformations that favor the formation of one stereoisomer over others. masterorganicchemistry.com Achieving high stereoselectivity in the synthesis of complex molecules often relies on the use of chiral reagents, catalysts, or auxiliaries, as well as carefully controlled reaction conditions. masterorganicchemistry.com
Specific stereoselective methodologies that could be employed in the total synthesis of this compound might include asymmetric catalytic reactions (e.g., asymmetric hydrogenation, asymmetric epoxidation), diastereoselective transformations guided by existing stereocenters in the growing molecule, or the use of chiral pool starting materials that already possess desired stereochemical information. Examples of such methodologies in complex molecule synthesis include asymmetric aldol (B89426) reactions, asymmetric allylations, and stereoselective cyclizations. researchgate.netrsc.org The strategic application of these methods at key steps in the synthesis is essential to build the correct three-dimensional structure of this compound.
Exploration of Convergent and Linear Synthetic Routes
| Synthesis Type | Steps | Individual Yield | Overall Yield Calculation | Overall Yield (Example with 90% per step) |
| Linear | 5 | 90% | 0.9 * 0.9 * 0.9 * 0.9 * 0.9 | 59.0% |
| Linear | 10 | 90% | 0.9^10 | 34.9% |
Example data based on general principles of linear synthesis yield calculation.
| Synthesis Type | Fragments | Steps per Fragment (Example) | Individual Yield per Step (Example) | Longest Linear Sequence | Overall Yield Calculation (Example) | Overall Yield (Example with 90% per step) |
| Convergent | 2 | 5 | 90% | 6 (5 steps + coupling) | (0.9^5) * (0.9^5) * 0.9 | 53.1% |
Example data based on general principles of convergent synthesis yield calculation. ic.ac.uk
Semisynthesis of this compound Derivatives and Structural Analogs
Semisynthesis involves using a naturally occurring compound as a starting material to synthesize derivatives or structural analogs. This approach can be advantageous when the natural product is available in sufficient quantities and possesses a core structure that can be readily modified. Semisynthesis allows for the targeted modification of specific functional groups or the introduction of new substituents to explore the impact of structural changes on biological activity. dntb.gov.uafrontiersin.orgnih.gov
For this compound, which is found in various plants, semisynthesis could involve isolating the natural product and then performing chemical transformations to create derivatives. dntb.gov.uaacs.org These modifications might include esterification or amidation of the carboxylic acid group, reduction or oxidation of hydroxyl groups, or alterations to the furan ring or the decalin system. Semisynthesis provides a more direct route to analogs compared to total synthesis, especially for minor modifications of the natural scaffold.
Methodologies for Chemical Derivatization to Facilitate Structure-Activity Relationship Studies
Chemical derivatization plays a vital role in structure-activity relationship (SAR) studies. SAR studies aim to understand how variations in chemical structure affect the biological activity of a compound. By systematically modifying the structure of a lead compound, researchers can identify key functional groups and structural features responsible for its activity and optimize its properties. nih.govnih.govfrontiersin.org
Methodologies for chemical derivatization of this compound would involve a range of reactions to introduce different substituents or modify existing functional groups. These could include:
Esterification and Amidation: Modifying the carboxylic acid group to form esters or amides with varying alkyl chains or amine moieties.
Ether Formation: Alkylating or arylating hydroxyl groups.
Oxidation and Reduction: Interconverting alcohol, aldehyde, and carboxylic acid functionalities.
** formación of Carbamic Acids and Derivatives:** researchgate.net
Modifications to the Furan Ring: Reactions targeting the furan ring to alter its electronic or steric properties.
Skeletal Rearrangements or Modifications: More extensive transformations to alter the core polycyclic structure.
These derivatization reactions need to be selective for specific functional groups in the presence of others within the complex this compound structure. The resulting derivatives can then be tested in biological assays to determine how the structural changes impact their activity. nih.govnih.govfrontiersin.org Data obtained from these studies can provide valuable insights into the mechanism of action and guide the design of more potent and selective analogs.
Preclinical Biological and Pharmacological Investigations in Vitro and in Vivo Models
Anti-inflammatory Activities and Molecular Mechanisms
Hautriwaic acid has demonstrated anti-inflammatory activity in various preclinical models. researchgate.netnih.govchemfaces.combiocrick.comtargetmol.com Its effects are believed to involve the modulation of key inflammatory mediators and cytokines. nih.govchemfaces.comthieme-connect.com
Modulation of Pro-inflammatory Cytokines: Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)
Studies in a kaolin/carrageenan-induced monoarthritis model in mice showed that treatment with this compound resulted in significantly lower concentrations of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in the joint compared to the negative control group. nih.govchemfaces.comthieme-connect.com These cytokines are known to play crucial roles in initiating and amplifying inflammatory responses. mdpi.comclinexprheumatol.orgoap-lifescience.org
Enhancement of Anti-inflammatory Cytokine Activity: Interleukin-10 (IL-10)
In the same monoarthritis model, the negative control group exhibited a decrease in the concentration of interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.govchemfaces.comthieme-connect.com Conversely, groups treated with different doses of this compound showed an increase in the levels of IL-10 in the joint. nih.govchemfaces.comthieme-connect.comthieme-connect.com This suggests that this compound may exert its anti-inflammatory effects partly by enhancing the activity of IL-10, which helps to resolve inflammation and regulate the immune response. nih.govchemfaces.comthieme-connect.com
Impact on Inflammatory Mediators and Enzymes (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, iNOS, COX-2 pathways)
While the provided search results specifically mention the modulation of cytokines, they also broadly indicate that this compound may act as an immunomodulator of the inflammatory response and affects inflammatory mediators. nih.govchemfaces.combiocrick.comtargetmol.com General information about inflammation indicates that nitric oxide (NO) and prostaglandin E2 (PGE2), produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively, are important mediators in inflammation. d-nb.infobioline.org.brnih.gov Blocking the effects of these pro-inflammatory mediators can be an effective therapeutic strategy. d-nb.info
Preclinical Models for Acute and Chronic Inflammation Assessment (e.g., TPA-induced ear edema, carrageenan-induced models, monoarthritis)
This compound's anti-inflammatory activity has been evaluated using several preclinical models. The 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model has been used to assess its effects on acute inflammation. researchgate.netmdpi.comnih.govchemfaces.combiocrick.comtargetmol.comnih.gov In this model, topical applications of this compound at various doses demonstrated significant inhibition of edema. researchgate.netnih.govchemfaces.combiocrick.com For instance, doses of 0.25, 0.5, and 1.0 mg/ear showed inhibition percentages of 60.2%, 70.2%, and 87.1%, respectively. researchgate.netnih.govchemfaces.com Chronic administration of this compound via the intraperitoneal route also showed significant inhibition of edema in a chronic TPA assay. nih.gov
Carrageenan-induced models have also been employed. This compound has been shown to diminish joint edema induced by carrageenan, possibly through immunomodulatory actions. nih.govchemfaces.combiocrick.comtargetmol.comijrar.org A specific model used is the kaolin/carrageenan-induced monoarthritis model in mice, which mimics aspects of rheumatoid arthritis. researchgate.netnih.govchemfaces.combiocrick.comthieme-connect.com In this model, treatment with this compound for 10 days led to a decrease in knee inflammation. nih.govchemfaces.combiocrick.comthieme-connect.com
Here is a summary of anti-inflammatory effects of this compound in TPA-induced ear edema model:
| Model | Administration Route | Dose (mg/ear) | Inhibition (%) | Reference |
| TPA-induced ear edema | Topical | 0.25 | 60.2 | researchgate.netnih.govchemfaces.com |
| TPA-induced ear edema | Topical | 0.5 | 70.2 | researchgate.netnih.govchemfaces.com |
| TPA-induced ear edema | Topical | 1.0 | 87.1 | researchgate.netnih.govchemfaces.com |
| Chronic TPA-induced edema | Intraperitoneal | 15 mg/kg | 64 | nih.govbiocrick.com |
Antinociceptive (Analgesic) Effects and Neurophysiological Targets
This compound has also been investigated for its antinociceptive properties, which are related to pain relief. tandfonline.comnih.govnih.govacs.orgresearchgate.netfrontiersin.orgnih.gov
Selective Inhibition of Tetrodotoxin-Sensitive (TTX-S) Voltage-Gated Sodium Channels (VGSCs)
Research has indicated that this compound can modulate voltage-gated sodium channels (VGSCs) in rodent sensory neurons. tandfonline.comnih.govnih.govacs.orgresearchgate.net Specifically, studies using whole-cell patch-clamp recordings have shown that this compound inhibits tetrodotoxin-sensitive (TTX-S) sodium currents in dorsal root ganglion (DRG) neurons. tandfonline.comnih.govnih.govacs.orgresearchgate.net Importantly, it did not inhibit calcium or potassium channels in these neurons, suggesting a selective action on TTX-S sodium channels. tandfonline.comnih.govnih.govacs.org VGSCs, particularly TTX-S channels (NaV1.1–NaV1.7), are crucial for the generation and propagation of action potentials in the nervous system and play a significant role in nociceptive pathways. tandfonline.comnih.govnih.govresearchgate.net The ability of this compound to inhibit these channels may underlie its potential antinociceptive effects. nih.govacs.orgresearchgate.net This mechanism suggests a potential non-opioid strategy for pain management. nih.govacs.org
Investigations in Dorsal Root Ganglion (DRG) Neurons
Studies investigating the effects of natural products on voltage-gated ion channels, known targets in nociceptive pathways, have identified this compound (HTA) as an inhibitor of tetrodotoxin-sensitive (TTX-S) sodium channels in small diameter dorsal root ganglion (DRG) neurons researchgate.netnih.govacs.org. These neurons are considered to be presumptively nociceptive researchgate.netnih.govacs.org. Research indicates that this compound preferentially targets voltage-gated sodium channels, showing no inhibition of calcium or potassium channels in these neurons researchgate.netnih.govacs.org. This selective inhibition of TTX-S sodium channels in DRG neurons is suggested as a mechanism underlying its potential antinociceptive effects researchgate.net.
Assessment in Preclinical Models of Chronic Pain
Preclinical studies have assessed the efficacy of this compound in models of chronic pain. This compound has demonstrated the potential to reverse chronic pain behavior in preclinical rat models of HIV-sensory neuropathy researchgate.netnih.govacs.orgmdpi.com. Its effects in chemotherapy-induced peripheral neuropathy have also been evaluated, with some findings suggesting potential benefits, although the results for this compound specifically in this model appear less pronounced compared to HIV-sensory neuropathy in some reports researchgate.netnih.govacs.orgmdpi.com. The observed antinociceptive activity in these models is linked to the inhibition of voltage-gated sodium channels researchgate.net.
Hepatoprotective Effects and Associated Cellular Pathways
This compound has been reported to possess important hepatoprotective activities mdpi.com. Investigations into the methanolic extract of Dodonaea viscosa, a plant from which this compound is isolated, have shown protective effects against carbon tetrachloride (CCl4)-induced hepatotoxicity in rats researchgate.net. The extract reduced elevated serum enzyme levels, including ALT, AST, and ALP, which are indicators of liver damage, bringing them down to control levels despite CCl4 treatment researchgate.net. Histopathological assessment revealed a significant reduction in CCl4-induced liver cell damage, with the methanolic extract reducing the damaged area to 0% in the study researchgate.net. The number of CD68+ macrophages around the central vein area was also reduced by the extract researchgate.net. These hepatoprotective effects were noted to be superior to those of silymarin (B1681676), a positive control researchgate.net. HPLC fingerprinting of the extract and its fractions suggested that this compound present in the methanolic, ethyl acetate (B1210297), and aqueous fractions likely contributes to this hepatoprotective activity researchgate.net. While the search results discuss cellular pathways involved in hepatoprotection, such as the Wnt/β-catenin pathway, apoptosis, oxidative stress, and inflammation mediated by NF-κB mdpi.comnih.govjomped.org, the direct involvement of this compound in modulating these specific pathways requires further detailed investigation based on the provided information.
Immunomodulatory Properties and Their Role in Biological Activity
This compound has been reported to exhibit immunomodulatory properties mdpi.comthieme-connect.comresearchgate.net. In an experimental model of rheumatoid arthritis induced by kaolin/carrageenan injection in mice, orally administered this compound demonstrated an immunomodulatory effect mdpi.com. This effect was characterized by a reduction in the levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF, while simultaneously enhancing the activity of the anti-inflammatory cytokine IL-10 mdpi.com. The observed activity of this compound in modulating these cytokine levels was comparable to or even higher than that of diclofenac (B195802), which was used as a positive control in the study mdpi.com. This modulation of the cytokine profile highlights a significant aspect of this compound's biological activity through its influence on the immune response mdpi.com.
Structure Activity Relationship Sar Studies and Computational Drug Design
Elucidation of Pharmacophoric Features and Key Structural Motifs for Biological Activity
The biological activity of a compound is intrinsically linked to its ability to interact with specific biological targets, which is dictated by its three-dimensional structure and the spatial arrangement of its functional groups. Elucidating the pharmacophoric features and key structural motifs of hautriwaic acid is therefore essential for understanding its mechanism of action and for guiding the development of more effective derivatives.
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response cutm.ac.inloria.fr. Identifying these features for this compound involves analyzing its structure in conjunction with observed biological data from SAR studies. While specific pharmacophore models solely for this compound are not extensively detailed in the provided search results, the broader context of pharmacophore modeling in drug discovery highlights the importance of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic areas cutm.ac.inloria.frmdpi.compeerj.com. These general feature types are likely contributors to the interactions of this compound with its targets.
Computational Approaches in SAR Analysis
Computational methods play a crucial role in modern SAR analysis and drug design, complementing experimental studies by providing insights into molecular interactions and predicting biological activity. These approaches allow for the analysis of large datasets, the visualization of ligand-target interactions, and the prediction of the effects of structural modifications.
Computational approaches applied in SAR analysis include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and molecular dynamics simulations acs.orgmdpi.comnih.govfrontiersin.orgmdpi.comnih.govgalaxyproject.orgnih.govnih.govnih.govmdpi.comnih.govnih.gov. These methods provide a theoretical framework to understand and predict the biological behavior of compounds based on their structural properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR, CoMFA/CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a set of compounds and their biological activities nih.govannamalaiuniversity.ac.insemanticscholar.org. By quantifying molecular features using descriptors and correlating them with observed activities, QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for optimal activity nih.govsemanticscholar.org.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used approaches that consider the three-dimensional properties of molecules nih.govfrontiersin.orgmdpi.comschrodinger.commdpi.com. These methods align a set of molecules and calculate interaction energies (CoMFA) or similarity indices (CoMSIA) at points on a surrounding grid, representing steric, electrostatic, hydrophobic, and hydrogen bonding fields mdpi.comschrodinger.commdpi.com. The variations in these fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS) regression frontiersin.organnamalaiuniversity.ac.inmdpi.com.
CoMFA and CoMSIA models generate contour maps that visually represent regions in space where specific molecular features are predicted to enhance or diminish biological activity frontiersin.orgmdpi.commdpi.com. For example, a green contour map in a steric field might indicate that bulky groups are favored in that region, while a red contour map in an electrostatic field might suggest that electropositive groups are preferred frontiersin.orgmdpi.commdpi.com. These maps provide valuable guidance for the rational design of analogs with improved potency. While the provided searches discuss the application of CoMFA and CoMSIA in SAR studies of various compound series nih.govfrontiersin.orgmdpi.commdpi.com, specific detailed CoMFA/CoMSIA studies focused solely on this compound were not found. However, the principles of these methods are directly applicable to analyzing the SAR of this compound and its derivatives if sufficient activity data for a congeneric series were available.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational techniques used to predict the preferred binding orientation (pose) of a ligand within the binding site of a target protein and to estimate the strength of the interaction peerj.commdpi.comnih.govfrontiersin.orgmdpi.comnih.govnih.govnih.govmdpi.comnih.gov. This method treats the ligand and the protein as three-dimensional structures and explores the possible ways the ligand can fit into the protein's active site, considering factors like shape complementarity and various types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) nih.gov.
Docking studies provide valuable insights into the molecular basis of ligand-target recognition and can help identify key amino acid residues in the binding site that are critical for interaction peerj.commdpi.comnih.gov. The output of a docking simulation typically includes a set of predicted binding poses and a scoring function value that estimates the binding affinity nih.gov. Lower (more negative) scoring function values generally indicate stronger predicted binding. Molecular docking has been applied in studies involving this compound, for example, to investigate its potential anti-inflammatory effects by predicting its interaction with relevant protein targets researchgate.net. These simulations can help to rationalize experimental SAR data by visualizing how different structural features of this compound and its analogs might influence their binding to a target protein.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems, providing insights into their dynamic properties, conformational changes, and interactions acs.orgmdpi.comnih.govfrontiersin.orgmdpi.comnih.govgalaxyproject.orgnih.govnih.govmdpi.comnih.gov. Unlike static docking simulations, MD simulations allow the molecules (ligand and protein) to move and flex according to the forces between their atoms, providing a more realistic representation of their behavior in a physiological environment galaxyproject.orgmdpi.com.
MD simulations can be used to study the conformational stability of a ligand-protein complex, assess the flexibility of the binding site, and calculate binding free energies mdpi.comnih.govgalaxyproject.orgmdpi.com. By simulating the system over time, MD can reveal how the ligand and protein adjust to each other's presence and how stable the resulting complex is mdpi.comgalaxyproject.orgmdpi.com. Analysis of MD trajectories can provide information on key interactions that are maintained throughout the simulation, the dynamics of hydrogen bonds, and changes in solvent accessibility mdpi.commdpi.com.
Furthermore, MD simulations can be coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores mdpi.comnih.govmdpi.com. These calculations decompose the total binding free energy into different components (e.g., van der Waals, electrostatic, polar and nonpolar solvation energies), providing a detailed understanding of the driving forces behind the binding event mdpi.comnih.gov. MD simulations have been employed in studies involving compounds from Salvia tingitana, a source of this compound, to analyze the interaction of active compounds with targets like ATP synthase acs.org. While specific detailed MD simulations solely focused on this compound's interaction with a particular target were not prominently featured in the search results, the application of this technique is highly relevant for gaining a deeper understanding of this compound's binding behavior and the impact of structural modifications on its dynamic interactions.
Rational Design and Synthesis of this compound Analogs with Modulated Potency and Selectivity
The ultimate goal of SAR studies and computational drug design is to facilitate the rational design and synthesis of novel compounds with improved pharmacological properties. By understanding the key structural features responsible for this compound's biological activity and utilizing computational tools to predict the effects of structural changes, researchers can design analogs with modulated potency and selectivity colab.wsnih.govnih.govmdpi.comrsc.org.
Rational design involves making deliberate structural modifications to the lead compound (this compound, in this case) based on the insights gained from SAR data and computational predictions nih.govrsc.org. These modifications can include introducing or removing functional groups, changing their positions, altering the stereochemistry, or modifying the core scaffold, all with the aim of optimizing interactions with the biological target and improving properties like potency, selectivity, and pharmacokinetic profiles.
For example, if SAR studies indicate that a hydrogen bond donor group at a specific position enhances activity, analogs with different hydrogen bond donor groups or linkers might be designed and synthesized mdpi.com. If computational studies predict that a bulkier group in a certain region of the molecule would improve binding due to favorable van der Waals interactions, chemists can synthesize analogs incorporating such groups frontiersin.orgmdpi.com.
Chemosystematics and Ecological Relevance
Phytochemical Variability of Hautriwaic Acid Across Plant Populations and Subspecies
Phytochemical composition can vary significantly among different populations and subspecies of a plant species, influenced by genetic factors and environmental conditions nih.govscielo.org.mx. Studies on Dodonaea viscosa, a plant species known to contain this compound and its lactone derivative, have demonstrated such variability. nih.govresearchgate.netresearchgate.net Research utilizing metabolomics has shown that the metabolite profiles of D. viscosa populations can be influenced by geo-environmental conditions. nih.govresearchgate.netresearchgate.net
In Kenyan populations of Dodonaea viscosa, analyses using LC-MS revealed phytochemical variability among different geographical collections, including D. viscosa var. angustifolia from various inland regions and D. viscosa var. viscosa from the coast. nih.govresearchgate.netresearchgate.net While specific quantitative data on the variability of this compound itself across these populations is not extensively detailed in the provided snippets, the studies indicate that diterpenoids like this compound lactone are among the compounds contributing to the distinct chemical profiles observed. nih.govresearchgate.netuonbi.ac.keresearchgate.net This suggests that the concentration or presence of this compound and its derivatives can differ between populations and varieties, potentially reflecting genetic divergence or environmental adaptation.
Application of Metabolomics for Chemotaxonomic Classification
Metabolomics, the large-scale study of small molecules within biological systems, is a powerful tool for chemotaxonomy. By providing comprehensive metabolic fingerprints, metabolomics can help to delineate taxonomic relationships and identify chemical markers that distinguish different plant groups. nih.govresearchgate.netnih.gov
LC-MS-based metabolomics has been successfully applied to the chemosystematics of Kenyan Dodonaea viscosa populations. nih.govresearchgate.netuonbi.ac.keresearchgate.netresearchgate.net This approach allowed for the analysis of the phytochemical variability and the identification of discriminant compounds responsible for separating chemometric clusters. nih.govresearchgate.netresearchgate.net Although the current morphological classification of D. viscosa in Kenya recognizes two varieties, metabolomic analysis suggested a clustering pattern influenced more by geo-environmental conditions than by the existing morphological distinctions, prompting recommendations for taxonomic revision using tools like molecular phylogenetics. nih.govresearchgate.netuonbi.ac.keresearchgate.net this compound lactone was identified as one of the compounds present in these populations and contributed to the observed chemical profiles used for chemotaxonomic assessment. nih.govresearchgate.netuonbi.ac.keresearchgate.net
Proposed Ecological Roles of this compound in Plant Defense Mechanisms and Interspecies Interactions
Plant secondary metabolites, including diterpenes like this compound, play crucial roles in the ecological interactions between plants and their environment. These compounds are often involved in defense mechanisms against herbivores and pathogens, as well as mediating interactions with other organisms, such as pollinators or competing plants. nih.govresearchgate.net
While the provided information primarily highlights the anti-inflammatory and hepatoprotective activities of this compound biocrick.comchemfaces.comnih.govresearchgate.net, these biological effects can be indicative of a defensive role in the plant. Many compounds with medicinal properties for humans also function as defense chemicals in plants, deterring feeding by herbivores or inhibiting the growth of microorganisms. nih.govresearchgate.net
Diterpenes, as a class of compounds to which this compound belongs, are known to have diverse ecological functions, including acting as toxins, feeding deterrents, or signaling molecules. nih.govphytopharmajournal.comnih.gov The presence of this compound in plants like Dodonaea viscosa and Baccharis species nih.gov suggests a potential role in their defense strategies. For instance, the anti-inflammatory activity observed in studies could, in an ecological context, contribute to the plant's response to tissue damage caused by herbivores. Similarly, potential antimicrobial properties, although not explicitly detailed for this compound itself in the provided snippets, are common for secondary metabolites and would contribute to defense against pathogens. The study on Dodonaea viscosa populations did note that this compound lactone showed antimicrobial activity. nih.govresearchgate.netuonbi.ac.keresearchgate.net
Furthermore, the variability of this compound concentration across populations, as suggested by metabolomic studies, could be an adaptive response to local environmental pressures, such as herbivore load or pathogen prevalence. nih.govscielo.org.mx This phytochemical diversity can influence interspecies interactions by affecting the palatability of the plant to herbivores or its susceptibility to microbial attack. nih.govresearchgate.net
Future Perspectives and Emerging Research Directions
Development of Advanced Methodologies for High-Throughput Isolation and Characterization
Current methods for isolating natural products like Hautriwaic acid often involve traditional chromatographic techniques, which can be time-consuming and require large amounts of plant material. nih.gov Future perspectives in this area focus on developing and implementing advanced high-throughput methodologies to expedite the isolation and characterization process. This includes the application of techniques such as high-throughput screening (HTS) coupled with sophisticated analytical platforms like UPLC-MS and HPLC-PDA, which can enable rapid identification and purification of this compound from diverse plant sources or engineered biological systems. mdpi.com The goal is to increase efficiency and throughput, allowing for the screening of larger libraries of plant extracts or fractions and the identification of this compound and its potential analogs more quickly. nih.govconicet.gov.ar
Potential advancements in isolation and characterization methodologies:
| Methodology | Description | Expected Impact |
| High-Throughput Screening (HTS) | Miniaturized assays for rapid screening of large sample numbers. | Faster identification of active fractions or pure compounds. |
| Automated Chromatography | Robotic systems for sample preparation and chromatographic separation. | Increased sample throughput and reproducibility. |
| hyphenated Techniques (e.g., LC-MS/MS, GC-MS) | Coupling separation techniques with mass spectrometry for identification. | Enhanced sensitivity and structural elucidation of isolated compounds. |
| Metabolomics Approaches | Comprehensive analysis of the metabolome to identify and quantify compounds. | Better understanding of this compound distribution in plants. uonbi.ac.ke |
Comprehensive Mapping of Biosynthetic Regulatory Networks and Enzyme Specificity
Understanding the biosynthetic pathway of this compound is crucial for sustainable production and for generating structural analogs through biosynthetic engineering. Future research aims to comprehensively map the genes, enzymes, and regulatory networks involved in its biosynthesis. libretexts.orgnih.gov This involves identifying the specific enzymes responsible for each step of the diterpene synthesis, from the initial precursors to the final this compound molecule. allen.inlibretexts.org Furthermore, research will focus on elucidating the regulatory mechanisms that control the expression and activity of these biosynthetic enzymes. iastate.edusavemyexams.com Understanding enzyme specificity will be key to potentially manipulating the pathway to increase yield or produce modified structures. libretexts.orgmicrobenotes.com Techniques such as genomics, transcriptomics, proteomics, and enzyme assays will be instrumental in this endeavor.
Key areas of investigation in biosynthesis:
Identification and characterization of all enzymes in the pathway.
Mapping of regulatory elements and transcription factors.
Investigating post-translational modifications affecting enzyme activity.
Understanding the genetic basis for variations in this compound production in different plant species or varieties.
Innovation in Synthetic Strategies for Accessing Complex this compound Analogs
The complex structure of this compound presents challenges for chemical synthesis. researchgate.net Future research will focus on developing innovative synthetic strategies to access this compound and a diverse range of its structural analogs. This includes exploring novel reaction methodologies, catalytic systems, and protecting group strategies to achieve efficient and stereoselective synthesis. mdpi.com The ability to synthesize analogs is critical for structure-activity relationship (SAR) studies, which aim to understand how modifications to the this compound structure affect its biological activity. researchgate.net Divergent synthetic routes starting from common precursors could enable the generation of libraries of analogs for biological screening. nih.gov
Approaches for innovative synthetic strategies:
Development of shorter and more efficient synthetic routes.
Utilization of flow chemistry and other continuous synthesis techniques.
Application of computational tools for reaction design and optimization.
Synthesis of targeted libraries of analogs with specific structural modifications.
Deeper Elucidation of Molecular Mechanisms of Action at the Subcellular and Molecular Levels
While this compound has demonstrated anti-inflammatory activity, the precise molecular mechanisms underlying its effects are not fully understood. nih.govnih.gov Future research will aim for a deeper elucidation of its mechanisms of action at the subcellular and molecular levels. This involves identifying the specific protein targets or signaling pathways that this compound interacts with. nih.gov Techniques such as target identification assays, protein binding studies, and advanced microscopy techniques will be employed to understand how this compound influences cellular processes. nih.govrsc.orgbiorxiv.orgresearchgate.net Investigating its effects on key inflammatory mediators, enzymes, and transcription factors will provide critical insights into its therapeutic potential. nih.govfrontiersin.org
Areas for mechanistic studies:
Identification of direct protein targets.
Mapping of affected signaling pathways (e.g., NF-κB, MAPK). mdpi.comnih.gov
Investigating subcellular localization and distribution of this compound. nih.govrsc.orgbiorxiv.org
Understanding the impact on gene expression and protein synthesis.
Identification of Novel Preclinical Biological Activities and Exploration of Polypharmacology
Potential novel biological activities to explore:
Antimicrobial activity against a broader spectrum of pathogens. nih.govnih.gov
Anticancer effects in various cancer cell lines and models.
Neuroprotective or analgesic properties. mdpi.comresearchgate.net
Immunomodulatory effects beyond direct anti-inflammation. nih.gov
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Research and Compound Optimization
Applications of AI/ML in this compound research:
In silico prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Virtual screening for potential off-targets and toxicity prediction. nih.gov
De novo design of this compound analogs with desired activity profiles. mdpi.com
Optimization of extraction and purification parameters.
Q & A
Q. What are the established pharmacological properties of Hautriwaic acid, and what methodologies validate these findings?
this compound has demonstrated anti-inflammatory activity in the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model, likely via immunomodulation of inflammatory cascades. Hepatoprotective effects were observed in Dodonaea viscosa extracts containing this compound, validated through in vivo experiments. Methodologies include in vivo edema reduction assays, histopathological analysis, and biochemical markers (e.g., liver enzyme levels). Isolation typically involves methanol or ethyl acetate extraction followed by chromatographic purification .
Q. Which experimental models are commonly used to study this compound’s anti-inflammatory mechanisms?
The TPA-induced mouse ear edema model is a standard for assessing anti-inflammatory activity, measuring reductions in swelling and inflammatory mediators (e.g., cytokines). In vitro models, such as macrophage-based assays (e.g., LPS-induced NO production), complement these studies. Researchers should ensure dose-response consistency and include positive controls (e.g., dexamethasone) for comparative analysis .
Q. What are the standard protocols for isolating and characterizing this compound from plant sources?
Isolation involves sequential solvent extraction (methanol, ethyl acetate) followed by column chromatography (silica gel or HPLC). Characterization employs NMR (¹H, ¹³C) for structural elucidation and LC-MS for purity assessment. Solvent choice (e.g., polar vs. non-polar) impacts yield, requiring pH optimization for acidic compound stability .
Advanced Research Questions
Q. How can researchers design experiments to elucidate this compound’s hepatoprotective mechanisms while minimizing confounding variables?
Use in vivo models (e.g., CCl₄-induced hepatotoxicity in rodents) with controlled dosing regimens. Incorporate histopathology, serum biomarkers (ALT, AST), and oxidative stress markers (MDA, GSH). To address confounders, standardize animal diets, genetic backgrounds, and environmental conditions. Include sham controls and blinded analysis to reduce bias .
Q. How should contradictory data on this compound’s bioactivity be critically analyzed?
Discrepancies may arise from differences in extraction methods, solvent polarity, or model systems. For example, aqueous extracts may contain co-eluting compounds that synergize or antagonize effects. Researchers should replicate studies using purified compounds, report extraction protocols in detail, and perform statistical meta-analyses to identify trends across studies .
Q. What strategies improve this compound’s bioavailability in preclinical studies, and how are these optimized experimentally?
Bioavailability challenges stem from poor solubility and rapid metabolism. Strategies include nanoformulation (liposomes, polymeric nanoparticles) and co-administration with bioavailability enhancers (e.g., piperine). Pharmacokinetic studies (e.g., LC-MS plasma profiling) quantify absorption half-life and tissue distribution. In situ perfusion models can screen formulations before in vivo testing .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plant extracts or biological samples)?
LC-MS/MS with multiple reaction monitoring (MRM) offers high sensitivity and specificity. Validate methods using spike-recovery experiments in relevant matrices (serum, liver homogenate). For plant extracts, combine HPLC-DAD with spectral matching to reference standards .
Q. How can researchers ensure reproducibility in in vivo studies of this compound’s anti-inflammatory effects?
Adhere to ARRIVE guidelines for animal studies: specify sample size calculations, randomization, and blinding. Use standardized edema induction protocols (TPA concentration, application duration). Publish raw data and negative results to mitigate publication bias .
Data Interpretation and Reporting
Q. How should researchers contextualize this compound’s activity relative to known anti-inflammatory agents?
Compare efficacy and potency metrics (e.g., IC₅₀ values) against reference drugs (e.g., indomethacin) in the same model. Discuss mechanisms (e.g., COX-2 inhibition vs. NF-κB modulation) and therapeutic indices. Use systematic reviews to highlight gaps in current evidence .
Q. What frameworks guide the integration of this compound’s pharmacological data into broader drug development pipelines?
Apply the “multi-target” paradigm by profiling activity across related pathways (e.g., inflammation, oxidative stress). Use in silico docking to predict target interactions, validated by kinase assays or receptor binding studies. Prioritize ADMET profiling early to identify liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
